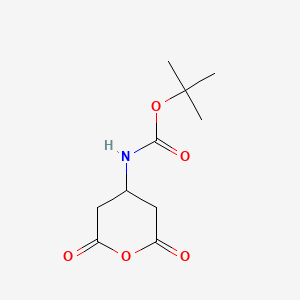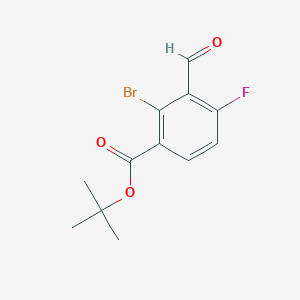
4-Fluoro-3-(methylsulfonyl)phenylboronic acid pinacol ester
概要
説明
4-Fluoro-3-(methylsulfonyl)phenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic ester functional group, which is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds. The presence of the fluoro and methylsulfonyl groups adds unique properties to the compound, enhancing its utility in various chemical transformations.
作用機序
Target of Action
Boronic esters, in general, are highly valuable building blocks in organic synthesis .
Mode of Action
This process involves a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Biochemical Pathways
The compound plays a role in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond-forming reaction . The boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
The ph strongly influences the rate of the reaction of boronic pinacol esters, which is considerably accelerated at physiological ph . This suggests that the compound’s bioavailability could be influenced by the pH of the environment.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling . This reaction is valuable in organic synthesis, enabling the creation of complex molecules from simpler building blocks .
Action Environment
Environmental factors, such as pH, can significantly influence the compound’s action, efficacy, and stability . The compound’s reaction rate is considerably accelerated at physiological pH , suggesting that it may be more active and effective in such environments.
生化学分析
Biochemical Properties
4-Fluoro-3-(methylsulfonyl)phenylboronic acid pinacol ester plays a significant role in biochemical reactions, primarily as a reagent in Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds, which are essential in the synthesis of complex organic molecules. The compound interacts with palladium catalysts, facilitating the transmetalation step where the boron atom transfers its organic group to the palladium center . This interaction is crucial for the formation of the desired product in the coupling reaction.
Cellular Effects
The effects of this compound on various cell types and cellular processes are not extensively documented. Boronic esters, in general, are known to influence cell function by interacting with cellular proteins and enzymes. These interactions can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic esters can inhibit proteasome activity, leading to altered protein degradation and accumulation of ubiquitinated proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its boron moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura coupling, where the boronic ester reacts with a palladium catalyst to form a palladium-boron complex. This complex undergoes transmetalation, followed by reductive elimination, resulting in the formation of a new carbon-carbon bond . The compound’s ability to form covalent bonds with biomolecules also underlies its potential as a proteasome inhibitor.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors. The compound is generally stable under ambient conditions but can undergo hydrolysis in the presence of water, leading to the formation of the corresponding boronic acid . Over time, this degradation can affect the compound’s reactivity and efficacy in biochemical reactions. Long-term studies on its effects on cellular function are limited, but the stability of the boronic ester is a key consideration in experimental design.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studiedIt is essential to determine the threshold and toxic doses to ensure safe and effective use in experimental settings .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. Boronic esters can undergo metabolic transformations, including hydrolysis to the corresponding boronic acid and subsequent oxidation or conjugation reactions. These metabolic processes can influence the compound’s bioavailability and activity in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized. Boronic esters can interact with cellular transporters and binding proteins, affecting their localization and accumulation. Understanding these interactions is crucial for optimizing the compound’s use in biochemical and pharmacological applications .
Subcellular Localization
The subcellular localization of this compound is not well-studied. Boronic esters can be directed to specific cellular compartments through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s activity and function within cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(methylsulfonyl)phenylboronic acid pinacol ester typically involves the following steps:
Formation of the Boronic Acid Intermediate: The starting material, 4-fluoro-3-(methylsulfonyl)phenylboronic acid, is synthesized through the reaction of 4-fluoro-3-(methylsulfonyl)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis.
Esterification: The boronic acid intermediate is then reacted with pinacol in the presence of a dehydrating agent such as toluene or benzene to form the pinacol ester.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Fluoro-3-(methylsulfonyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base, resulting in the formation of the corresponding aryl or alkyl compound.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or water.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Aryl or Alkyl Compounds: Formed through protodeboronation.
科学的研究の応用
4-Fluoro-3-(methylsulfonyl)phenylboronic acid pinacol ester has numerous applications in scientific research:
Organic Synthesis: Widely used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of drug candidates.
Material Science: Utilized in the preparation of advanced materials, including polymers and electronic materials.
Biological Research: Employed in the synthesis of biologically active molecules and probes for studying biological processes.
類似化合物との比較
Similar Compounds
4-Methoxyphenylboronic Acid: Similar in structure but with a methoxy group instead of a fluoro and methylsulfonyl group.
4-Fluorophenylboronic Acid: Lacks the methylsulfonyl group, making it less versatile in certain reactions.
Uniqueness
4-Fluoro-3-(methylsulfonyl)phenylboronic acid pinacol ester is unique due to the presence of both fluoro and methylsulfonyl groups, which enhance its reactivity and stability in various chemical transformations. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules.
特性
IUPAC Name |
2-(4-fluoro-3-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO4S/c1-12(2)13(3,4)19-14(18-12)9-6-7-10(15)11(8-9)20(5,16)17/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZBTEXZBRHRIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(benzo[d]thiazol-2-ylthio)-1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone](/img/structure/B3220864.png)
![4-(2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B3220868.png)


![N-(2-(1H-indol-3-yl)ethyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B3220897.png)

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3220906.png)


![(E)-1,4-dimethyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B3220917.png)

![1,7-Diazaspiro[4.4]nonan-6-one](/img/structure/B3220945.png)

![2,6-Diazaspiro[4.5]decan-1-one](/img/structure/B3220965.png)
